PDGFR Y1021 peptide (phosphorylation)

Description

BenchChem offers high-quality PDGFR Y1021 peptide (phosphorylation) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PDGFR Y1021 peptide (phosphorylation) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

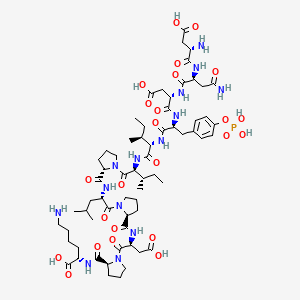

Molecular Formula |

C64H99N14O24P |

|---|---|

Molecular Weight |

1479.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H99N14O24P/c1-7-33(5)51(74-56(89)39(27-35-18-20-36(21-19-35)102-103(99,100)101)70-55(88)41(30-49(82)83)71-54(87)40(29-47(67)79)69-53(86)37(66)28-48(80)81)60(93)75-52(34(6)8-2)63(96)78-25-13-17-46(78)59(92)72-42(26-32(3)4)61(94)76-23-12-16-45(76)58(91)73-43(31-50(84)85)62(95)77-24-11-15-44(77)57(90)68-38(64(97)98)14-9-10-22-65/h18-21,32-34,37-46,51-52H,7-17,22-31,65-66H2,1-6H3,(H2,67,79)(H,68,90)(H,69,86)(H,70,88)(H,71,87)(H,72,92)(H,73,91)(H,74,89)(H,75,93)(H,80,81)(H,82,83)(H,84,85)(H,97,98)(H2,99,100,101)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |

InChI Key |

HDOXTMDNQOKTNF-ICWOOOQGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PDGFR Y1021 Phosphorylation in Cell Signaling: A Technical Guide

Executive Summary

The Platelet-Derived Growth Factor Receptor (PDGFR) is a critical receptor tyrosine kinase that governs a multitude of cellular processes, including growth, proliferation, and migration. Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, creating docking sites for various downstream signaling molecules. This guide provides an in-depth examination of the phosphorylation of tyrosine 1021 (Y1021) on the PDGFR β-subunit, a key event that specifically recruits and activates Phospholipase C-gamma (PLCγ). We will explore the subsequent signaling cascade, its functional consequences, and its implications in disease. This document also provides detailed experimental protocols for studying Y1021 phosphorylation and summarizes key quantitative data for researchers and drug development professionals.

Introduction

The Platelet-Derived Growth Factor (PDGF) family of ligands and their corresponding receptors (PDGFRα and PDGFRβ) are fundamental components of cell-to-cell communication.[1] These receptor tyrosine kinases (RTKs) are essential for the normal development of mesenchymal tissues.[2] Dysregulation of the PDGF/PDGFR signaling axis, however, is implicated in numerous pathological conditions, including cancer, fibrosis, and atherosclerosis.[1][3]

Activation of PDGFR is initiated by the binding of a PDGF ligand, which induces receptor dimerization and the subsequent activation of its intrinsic kinase domain.[1][4] This leads to the autophosphorylation of multiple tyrosine residues within the receptor's intracellular domain.[4] These phosphorylated tyrosines (phosphosites) serve as high-affinity binding sites for Src Homology 2 (SH2) domain-containing proteins, which in turn initiate a cascade of downstream signaling events. The specific set of phosphosites engaged determines the cellular response to PDGF stimulation.

The Pivotal Role of Y1021 Phosphorylation

Among the various autophosphorylation sites on the PDGFR-β, Tyrosine 1021, located in the C-terminal region, plays a unique and critical role. Its phosphorylation is indispensable for the recruitment and activation of Phospholipase C-gamma (PLCγ), a key enzyme in phosphoinositide signaling.[5]

Recruitment and Activation of Phospholipase C-gamma (PLCγ)

Phosphorylation of the PDGFR at Y1021 creates a specific docking site for the SH2 domain of PLCγ.[5] This binding event is a prerequisite for the subsequent activation of PLCγ's enzymatic activity.[5] Studies using PDGFR mutants where Y1021 is substituted with phenylalanine (F1021), a non-phosphorylatable analog, have demonstrated a complete failure to bind PLCγ.[5] This confirms that the Y1021 phosphosite is the primary binding location for PLCγ on the activated PDGFR.

Upon binding to the phosphorylated receptor, PLCγ itself becomes phosphorylated by the receptor's kinase activity, which further enhances its enzymatic function.[5][6] This leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7]

Downstream Signaling Cascade

The enzymatic action of activated PLCγ on PIP2 generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family.

This cascade—from PLCγ activation to the generation of IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of PKC—is a central signaling pathway that mediates many of the cellular effects of PDGF.[4][8]

Cellular Functions Mediated by pY1021 Signaling

The signaling axis initiated by PDGFR Y1021 phosphorylation is directly linked to distinct and vital cellular functions.

-

Chemotaxis and Cell Migration: The PLCγ pathway has been strongly implicated in directed cell movement, or chemotaxis. The largest increase in phosphorylation following depletion of the phosphatase TC-PTP is observed at the Y1021 site, which is accompanied by increased PLCγ activity and a migratory hyperresponsiveness to PDGF.[5] This highlights the crucial role of the Y1021-PLCγ pathway in controlling cell motility.

-

Mitogenesis and Cell Proliferation: The activation of PLCγ is also required for a maximal mitogenic response to PDGF stimulation. Studies comparing wild-type PDGFR to mutants that cannot bind PLCγ (Y1021F) show that the failure to produce inositol phosphates diminishes the mitogenic response by approximately 30%.[5] This indicates that while other signaling pathways emanating from the PDGFR also contribute to cell division, the Y1021-PLCγ axis provides a significant pro-proliferative signal.

Quantitative Analysis of PDGFR Y1021 Phosphorylation

The following tables summarize key quantitative findings from studies investigating the functional consequences of Y1021 phosphorylation.

Table 1: Effect of Y1021 Mutation on PLCγ Association and Activity

| Receptor Construct | PLCγ Binding | PDGF-Dependent Inositol Phosphate Production | Reference |

| Wild-Type PDGFR | Yes | Yes | [5] |

| Y1021F Mutant PDGFR | No | No | [5] |

Table 2: Functional Outcomes of Impaired Y1021-PLCγ Signaling

| Metric | Observation | Quantitative Effect | Reference |

| DNA Synthesis | Failure of PLCγ to associate with PDGFR diminishes the mitogenic response. | ~30% reduction | [5] |

| Cell Migration | Increased phosphorylation at Y1021 correlates with increased cell migration. | Migratory hyperresponsiveness | [5] |

Experimental Protocols for Studying PDGFR Y1021 Phosphorylation

Investigating the role of Y1021 phosphorylation requires a combination of molecular biology and biochemistry techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of PDGFR Y1021 to Phenylalanine

This technique is used to create a mutant PDGFR that cannot be phosphorylated at position 1021, serving as a negative control.

-

Primer Design: Design mutagenic primers (25-45 bases) that are complementary to opposite strands of the PDGFR-encoding plasmid. The primers should contain a mismatch in the center to change the tyrosine codon (e.g., TAT or TAC) to a phenylalanine codon (e.g., TTT or TTC). The melting temperature (Tm) should be ≥78°C.[8][9]

-

PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu) with the PDGFR plasmid as a template and the mutagenic primers. The reaction cycles the entire plasmid, incorporating the mutation.[10]

-

Cycling Parameters (Example):

-

Initial Denaturation: 95°C for 1-5 minutes.

-

16-18 Cycles:

-

Denaturation: 95°C for 45 seconds.

-

Annealing: 60°C for 45 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 10 minutes.

-

-

-

Parental DNA Digestion: Following PCR, treat the reaction mixture with DpnI endonuclease for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[8][10][11]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the Y1021F mutation through DNA sequencing.

Immunoprecipitation of Phosphorylated PDGFR

Immunoprecipitation (IP) is used to isolate the PDGFR and its binding partners from cell lysates.

-

Cell Culture and Stimulation: Culture cells expressing either wild-type or Y1021F PDGFR. Starve cells of serum for several hours, then stimulate with PDGF (e.g., 40 ng/mL PDGF-BB) for 15 minutes at 37°C to induce receptor phosphorylation.[2]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a modified RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[12][13]

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C. This step reduces non-specific binding.[12][13]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against PDGFR-β overnight at 4°C with gentle rocking.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[12]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[12]

-

Elution: Resuspend the final bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins from the beads. The supernatant is now ready for Western blot analysis.[13]

Western Blotting for Detection of Phospho-PDGFR (Y1021) and Phospho-PLCγ

Western blotting is used to detect the presence and phosphorylation status of specific proteins.

-

SDS-PAGE: Separate the proteins from the cell lysates (input) and IP eluates by size using SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[15]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14] The intensity of the bands provides a semi-quantitative measure of protein phosphorylation.

PDGFR Y1021 in Disease and Drug Development

The critical role of the Y1021-PLCγ pathway in promoting cell proliferation and migration makes it a significant contributor to various diseases and a potential target for therapeutic intervention.

Implications in Cancer

Dysregulated PDGF/PDGFR signaling is a known driver of tumor progression in various cancers, including glioblastoma, sarcomas, and lung cancer.[1][16] The pathway promotes tumor growth through both autocrine stimulation of cancer cells and paracrine effects on the tumor microenvironment, such as angiogenesis.[4][16] The Y1021-PLCγ axis, by promoting mitogenesis and migration, is a key component of the oncogenic output of PDGFR activation.[4][16] Therefore, targeting this specific interaction could be a viable therapeutic strategy.

Role in Other Pathologies

The importance of PDGFR signaling extends beyond cancer. For instance, enhanced expression and phosphorylation of PDGFRβ, including at the Y1021 site, are observed in the remodeled pulmonary arterioles of patients with idiopathic pulmonary arterial hypertension (PAH).[12] This suggests that the Y1021-PLCγ pathway is a critical mediator of the proliferation and migration of pulmonary arterial smooth muscle cells that contribute to the pathology of PAH.[12]

Therapeutic Targeting of the PDGFR-PLCγ Axis

Given its role in disease, the PDGF/PDGFR pathway is an attractive therapeutic target.[3][17][18] Current strategies largely involve small molecule tyrosine kinase inhibitors (TKIs) like imatinib, which block the ATP-binding site of the receptor and inhibit its overall kinase activity.[17] However, these often target multiple kinases, leading to off-target effects. Developing more specific inhibitors, potentially those that disrupt the specific protein-protein interaction between pY1021 and the PLCγ-SH2 domain, could offer a more targeted therapeutic approach with fewer side effects.

Conclusion

The phosphorylation of tyrosine 1021 on the PDGFR is a master switch that specifically engages the PLCγ signaling pathway. This event is crucial for translating PDGF stimulation into key cellular responses, namely cell migration and proliferation. Its clear role in these fundamental processes underscores its importance in both normal physiology and in the pathogenesis of diseases like cancer and pulmonary hypertension. A thorough understanding of the pY1021-PLCγ signaling axis, facilitated by the experimental approaches detailed in this guide, is essential for researchers and professionals aiming to develop novel therapeutics that target this critical node in cell signaling.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosines 1021 and 1009 are phosphorylation sites in the carboxy terminus of the platelet-derived growth factor receptor beta subunit and are required for binding of phospholipase C gamma and a 64-kilodalton protein, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. static.igem.org [static.igem.org]

- 12. ulab360.com [ulab360.com]

- 13. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]

- 14. raybiotech.com [raybiotech.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. e-century.us [e-century.us]

- 17. What are the therapeutic candidates targeting PDGFR? [synapse.patsnap.com]

- 18. PDGF Receptors as Therapeutic Targets - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Phosphorylated PDGFR Y1021 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR) at tyrosine residue 1021 (Y1021) is a critical event in the propagation of intracellular signals that govern a multitude of cellular processes, including proliferation, migration, and differentiation. This technical guide provides an in-depth examination of the function of the phosphorylated PDGFR Y1021 peptide, focusing on its primary role as a high-affinity docking site for the tandem SH2 domains of Phospholipase C-gamma 1 (PLCγ1). We will explore the downstream signaling cascades initiated by this interaction, present quantitative data on the binding kinetics, and provide detailed experimental protocols for studying this pivotal signaling node. Furthermore, this guide will touch upon the interaction of other signaling molecules in proximity to Y1021, offering a comprehensive overview for researchers in the field.

Introduction: The Significance of PDGFR Signaling

The Platelet-Derived Growth Factor (PDGF) family of ligands and their cognate receptors (PDGFRα and PDGFRβ) are key regulators of embryonic development, tissue repair, and cellular homeostasis. Dysregulation of PDGFR signaling is implicated in a variety of pathological conditions, including cancer, fibrosis, and atherosclerosis. Upon ligand binding, PDGFRs dimerize and undergo trans-autophosphorylation on multiple tyrosine residues within their intracellular domains. These phosphorylated tyrosines serve as docking sites for a host of Src Homology 2 (SH2) domain-containing proteins, which in turn initiate a cascade of downstream signaling events. Among these phosphorylation sites, Tyrosine 1021 in the C-terminal tail of PDGFRβ holds a position of paramount importance, primarily through its recruitment and activation of PLCγ1.

The Primary Function of Phosphorylated Y1021: Recruitment and Activation of PLCγ1

The phosphorylation of Y1021 creates a high-affinity binding site for the tandem SH2 domains of PLCγ1.[1][2][3] This recruitment to the plasma membrane is a prerequisite for the subsequent tyrosine phosphorylation and activation of PLCγ1 by the PDGFR kinase domain.[4][5] Once activated, PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) isoforms.

This signaling cascade initiated by the pY1021-PLCγ1 interaction has profound effects on cellular behavior, most notably driving cell proliferation and migration.[1] Studies have shown that mutation of Y1021 to a non-phosphorylatable residue, such as phenylalanine, markedly reduces PDGF-stimulated PLCγ1 binding and subsequent inositol phosphate production.[1][3] This impairment in PLCγ1 signaling has been demonstrated to diminish the mitogenic response to PDGF by approximately 30%.[1]

Quantitative Data on the pY1021-PLCγ1 Interaction

| Parameter | Representative Value | Method | Reference |

| Dissociation Constant (Kd) | 1 - 100 nM | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | [2][8][9] |

| Association Rate Constant (kon) | 105 - 106 M-1s-1 | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (koff) | 10-2 - 10-4 s-1 | Surface Plasmon Resonance (SPR) |

Disclaimer: The values presented in this table are representative of typical high-affinity SH2 domain-phosphopeptide interactions and are intended to provide a general quantitative framework. The actual values for the pY1021-PLCγ1 interaction may vary and should be experimentally determined for specific applications.

Beyond PLCγ1: The Role of the Surrounding C-Terminal Milieu

While the recruitment of PLCγ1 is the principal function of the phosphorylated Y1021, the C-terminal tail of the PDGFR is a hub for multiple signaling proteins. Notably, another key phosphorylation site, Tyrosine 1009 (Y1009), located in close proximity to Y1021, serves as a docking site for the SH2-containing protein tyrosine phosphatase 2 (SHP-2), a 64 kDa protein.[1] The binding of SHP-2 to pY1009 can modulate PDGFR signaling, although its direct impact on the pY1021-PLCγ1 axis is a subject of ongoing investigation. This highlights the complex and integrated nature of the signaling network orchestrated by the PDGFR C-terminus.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships described, the following diagrams have been generated using the Graphviz DOT language.

Caption: PDGFR pY1021-PLCγ1 Signaling Cascade.

Caption: Immunoprecipitation Workflow for pY1021 Interaction.

Experimental Protocols

Immunoprecipitation of Endogenous PDGFR and PLCγ1

This protocol describes the co-immunoprecipitation of PLCγ1 with phosphorylated PDGFRβ to verify their interaction in a cellular context.

Materials:

-

Cell culture plates (10 cm)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche)

-

Anti-phospho-PDGFRβ (Y1021) antibody

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Magnetic rack

-

Laemmli sample buffer (2X)

Procedure:

-

Grow cells to 80-90% confluency in 10 cm plates.

-

Serum-starve cells for 18-24 hours.

-

Stimulate cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 1 mL of ice-cold RIPA buffer to each plate. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 30 minutes at 4°C with rotation.

-

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

To 1 mg of pre-cleared lysate, add 2-4 µg of anti-phospho-PDGFRβ (Y1021) antibody or normal rabbit IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Pellet the beads on the magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis with an anti-PLCγ1 antibody.

In Vitro Kinase Assay for PDGFR-mediated PLCγ1 Phosphorylation

This protocol outlines an in vitro kinase assay to directly assess the phosphorylation of a PLCγ1 substrate by purified, activated PDGFR.

Materials:

-

Recombinant active PDGFRβ kinase domain

-

Recombinant PLCγ1 (full-length or a fragment containing the tyrosine phosphorylation sites)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (if performing a radioactive assay)

-

ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

-

384-well plates

Procedure (Non-Radioactive using ADP-Glo™):

-

Prepare a master mix of the PLCγ1 substrate in Kinase Assay Buffer.

-

Prepare serial dilutions of the PDGFRβ kinase domain in Kinase Assay Buffer.

-

In a 384-well plate, add 2 µL of the PDGFRβ kinase dilution.

-

Add 2 µL of the PLCγ1 substrate master mix.

-

Initiate the reaction by adding 1 µL of ATP solution (final concentration typically 10-100 µM).

-

Incubate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader. The luminescent signal is proportional to the kinase activity.

Measurement of PLCγ Activity via PIP2 Hydrolysis

This protocol describes a method to measure the enzymatic activity of PLCγ by quantifying the hydrolysis of a fluorescent PIP2 analog.

Materials:

-

Purified, activated PLCγ1

-

Fluorescent PIP2 substrate (e.g., XY-69)

-

Lipid vesicles (e.g., prepared from phosphatidylcholine and phosphatidylethanolamine)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare lipid vesicles containing the fluorescent PIP2 substrate by sonication or extrusion.

-

In a 96-well black microplate, add the lipid vesicle suspension to the Assay Buffer.

-

Allow the plate to equilibrate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified, activated PLCγ1 to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorophore of the PIP2 analog).

-

The initial rate of the reaction is determined from the linear portion of the fluorescence increase curve.

-

The specific activity of PLCγ1 can be calculated based on the rate of substrate hydrolysis and the amount of enzyme used.

Conclusion and Future Directions

The phosphorylation of PDGFR at Y1021 is a cornerstone of its signal transduction capabilities, primarily through the recruitment and activation of PLCγ1. This event unleashes a well-defined signaling cascade that is integral to cellular proliferation and migration. The quantitative and methodological details provided in this guide offer a robust framework for researchers to investigate this critical signaling nexus.

Future research should aim to precisely determine the kinetic parameters of the pY1021-PLCγ1 interaction to refine our quantitative models of PDGFR signaling. Furthermore, elucidating the interplay between the pY1021-PLCγ1 axis and the neighboring pY1009-SHP-2 interaction will provide a more holistic understanding of the complex regulatory mechanisms governing PDGFR function. A deeper comprehension of these molecular events will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies for a range of diseases driven by aberrant PDGFR signaling.

References

- 1. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitelabs.org [whitelabs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. dhvi.duke.edu [dhvi.duke.edu]

- 8. csmres.co.uk [csmres.co.uk]

- 9. arxiv.org [arxiv.org]

An In-depth Technical Guide to the PDGFR Y1021 Downstream Signaling Pathway

This technical guide provides a comprehensive overview of the downstream signaling pathway initiated by the phosphorylation of tyrosine 1021 (Y1021) on the Platelet-Derived Growth Factor Receptor β (PDGFRβ). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of PDGFR signaling and its implications in health and disease.

Introduction to PDGFRβ and the Significance of Y1021 Phosphorylation

The Platelet-Derived Growth Factor Receptor β (PDGFRβ) is a receptor tyrosine kinase (RTK) that plays a crucial role in embryonic development, cell proliferation, survival, and migration[1][2]. Ligand binding, primarily by PDGF-BB and PDGF-DD, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain[3]. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules, thereby initiating a cascade of intracellular events.

Among these phosphorylation sites, tyrosine 1021, located in the C-terminal tail of PDGFRβ, is of particular importance. Phosphorylation of Y1021 creates a specific binding site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1), a key enzyme in phosphoinositide metabolism[4]. The activation of PLCγ1 through its interaction with phosphorylated Y1021 (pY1021) is a critical event that leads to the generation of second messengers and the initiation of signaling pathways that control cell growth and motility[3][4]. Dysregulation of the PDGFRβ-Y1021 signaling axis has been implicated in various pathological conditions, including pulmonary hypertension and cancer[5][6][7][8][9][10][11].

The Core Signaling Cascade Downstream of PDGFR pY1021

The signaling pathway originating from PDGFRβ pY1021 is a well-defined cascade of molecular events that translates an extracellular growth factor signal into a cellular response.

Ligand Binding and Receptor Activation: The process begins with the binding of PDGF to the extracellular domain of PDGFRβ, which triggers receptor dimerization. This dimerization brings the intracellular kinase domains of the two receptor monomers into close proximity, leading to their trans-autophosphorylation on multiple tyrosine residues, including Y1021[3].

Recruitment and Activation of PLCγ1: The phosphorylated Y1021 residue serves as a high-affinity docking site for the Src Homology 2 (SH2) domain of PLCγ1[4]. This recruitment brings PLCγ1 to the plasma membrane and positions it for phosphorylation by the activated PDGFRβ kinase. Phosphorylation of PLCγ1 on key tyrosine residues, such as Y783, is essential for its enzymatic activation[12][13][14].

Generation of Second Messengers: Activated PLCγ1 is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This hydrolysis yields two crucial second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Downstream Cellular Responses: The generation of IP3 and DAG triggers two distinct signaling branches:

-

IP3-Mediated Calcium Mobilization: IP3 binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. This binding opens the IP3R channel, leading to a rapid release of Ca2+ from the ER into the cytosol, causing a transient increase in intracellular calcium concentration[15].

-

DAG-Mediated PKC Activation: DAG, in concert with the elevated cytosolic Ca2+ levels, activates conventional isoforms of Protein Kinase C (PKC)[15]. Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, modulating their activity and leading to downstream cellular effects.

The culmination of these signaling events contributes significantly to PDGF-mediated cellular responses, including DNA synthesis (mitogenesis) and cell migration[4]. Studies using a PDGFRβ mutant where Y1021 is replaced by phenylalanine (Y1021F), which cannot be phosphorylated, have demonstrated that the failure to associate with PLCγ diminishes the mitogenic response to PDGF by approximately 30%[4].

Quantitative Data on PDGFR Y1021 Signaling

The following tables summarize quantitative data from studies investigating the role of the PDGFR Y1021 phosphorylation site.

| Parameter | Wild-Type PDGFRβ | Y1021F Mutant PDGFRβ | Reference |

| PLCγ Binding | Stable Association | No Detectable Association | [4] |

| PDGF-induced Inositol Phosphate Production | Significant Increase | No Significant Increase | [4] |

| Cellular Response | Wild-Type PDGFRβ | Y1021F Mutant PDGFRβ | Reference |

| PDGF-induced DNA Synthesis (Mitogenesis) | Maximal Response (100%) | Reduced Response (~70%) | [4] |

| PDGF-induced Cell Migration | Promoted | Significantly Impaired | [4] |

| Downstream Effector | Stimulation | Fold Change in Phosphorylation (vs. Unstimulated) | Cell Type | Reference |

| PDGFRβ (Y1021) | PDGF-BB | Increased | Pulmonary Arterial Smooth Muscle Cells | [3][5] |

| PLCγ1 | PDGF-BB | Increased | Various | [4] |

| ERK1/2 | PDGF-BB | Increased | Various | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PDGFR Y1021 downstream signaling pathway.

Immunoprecipitation of Phosphorylated PDGFRβ (Y1021)

This protocol describes the enrichment of phosphorylated PDGFRβ from cell lysates.

-

Cell Culture and Stimulation:

-

Culture cells (e.g., NIH-3T3 fibroblasts) to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal receptor phosphorylation.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

Incubate 500-1000 µg of protein lysate with a specific anti-phospho-PDGFRβ (Y1021) antibody (2-4 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting.

-

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of PDGFRβ and downstream signaling molecules.

-

Sample Preparation and SDS-PAGE:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Separate 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pY1021 PDGFRβ, anti-phospho-PLCγ1) overnight at 4°C. Recommended starting dilution for anti-pY1021 PDGFRβ is 1:1000.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again as in step 4.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Inositol Phosphate Production Assay

This assay measures the enzymatic activity of PLCγ.

-

Cell Labeling and Stimulation:

-

Label cells with myo-[3H]inositol for 24-48 hours.

-

Wash the cells and stimulate them with PDGF-BB in the presence of LiCl (to inhibit inositol monophosphatase).

-

-

Extraction of Inositol Phosphates:

-

Stop the reaction by adding ice-cold perchloric acid.

-

Separate the inositol phosphates from free inositol using anion-exchange chromatography.

-

-

Quantification:

-

Quantify the amount of [3H]-labeled inositol phosphates by liquid scintillation counting.

-

Calcium Imaging

This protocol allows for the real-time visualization of changes in intracellular calcium concentration.

-

Cell Plating and Dye Loading:

-

Plate cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells to remove excess dye.

-

Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

-

Acquire baseline fluorescence images.

-

-

Stimulation and Data Acquisition:

-

Add PDGF-BB to the cells and continuously record the changes in fluorescence intensity over time.

-

-

Analysis:

-

Analyze the fluorescence data to quantify the changes in intracellular calcium concentration.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Starvation:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Serum-starve the cells for 24 hours.

-

-

Stimulation and BrdU Labeling:

-

Stimulate the cells with various concentrations of PDGF for 24-48 hours.

-

Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 2-4 hours of stimulation.

-

-

Detection:

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the absorbance using a microplate reader.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the PDGFR Y1021 downstream signaling pathway and associated experimental workflows.

Caption: PDGFR Y1021 downstream signaling cascade.

Caption: Experimental workflow for studying PDGFR Y1021 function.

Caption: Logical design of Y1021F mutation experiments.

Conclusion

The phosphorylation of tyrosine 1021 on PDGFRβ is a pivotal event in the transduction of PDGF-mediated signals. It serves as a specific docking site for PLCγ1, thereby initiating the phosphoinositide signaling cascade that leads to calcium mobilization and PKC activation. This pathway is integral to the control of cell proliferation and migration. A thorough understanding of the molecular details of the PDGFR Y1021 downstream signaling pathway is essential for the development of targeted therapies for diseases driven by aberrant PDGFR signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. PDGF-Induced Proliferation in Human Arterial and Venous Smooth Muscle Cells: Molecular Basis for Differential Effects of PDGF Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. bosterbio.com [bosterbio.com]

- 6. ptglab.com [ptglab.com]

- 7. Targeted mutagenesis on PDGFRα-Fc identifies amino acid modifications that allow efficient inhibition of HCMV infection while abolishing PDGF sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. genscript.com [genscript.com]

The Core Mechanism of PDGFRβ Tyrosine 1021 Autophosphorylation: A Technical Guide

This guide provides an in-depth examination of the autophosphorylation mechanism of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) at the specific tyrosine residue 1021 (Y1021). It is intended for researchers, scientists, and professionals in drug development who are focused on receptor tyrosine kinase signaling. The document details the molecular events, downstream consequences, regulatory processes, and key experimental methodologies used to investigate this critical phosphorylation event.

Introduction to PDGFR Signaling

Platelet-Derived Growth Factors (PDGFs) are potent mitogens for cells of mesenchymal origin. Their signaling is mediated by two structurally related receptor tyrosine kinases (RTKs), PDGFRα and PDGFRβ.[1] The activation of these receptors is a tightly regulated process initiated by ligand binding. This binding event triggers receptor dimerization, a crucial step that facilitates the activation of their intrinsic kinase domains.[2][3]

Upon activation, the receptors engage in trans-autophosphorylation, where the kinase domain of one receptor in the dimer phosphorylates specific tyrosine residues on the cytoplasmic tail of the other.[4] This autophosphorylation serves two primary functions: it enhances the receptor's kinase activity and creates specific docking sites for a host of Src Homology 2 (SH2) domain-containing signaling proteins.[4] The specific residue Y1021, located in the C-terminal tail of PDGFRβ, is a key autophosphorylation site required for the recruitment and activation of Phospholipase C-gamma 1 (PLCγ1).[5][6]

The Autophosphorylation of Tyrosine 1021

The phosphorylation of Y1021 is a direct consequence of ligand-induced receptor activation. The process can be summarized as follows:

-

Ligand Binding and Dimerization: PDGF-BB, the primary ligand for PDGFRβ, binds to the extracellular domains of two receptor monomers, inducing them to form a homodimer.[7] This brings their intracellular kinase domains into close proximity.[3]

-

Kinase Activation and Trans-phosphorylation: The proximity of the kinase domains allows for a conformational change that relieves auto-inhibition and activates their catalytic function. One kinase domain then phosphorylates the other on multiple tyrosine residues, including Y1021.[3][4]

-

Creation of a PLCγ1 Docking Site: Phosphorylated Y1021 (pY1021) becomes a high-affinity binding site for the SH2 domains of PLCγ1.[5][6] This recruitment is highly specific; mutating Y1021 to phenylalanine (F), which cannot be phosphorylated, abolishes the stable association of PLCγ1 with the receptor.[5]

Downstream Signaling Cascade via the pY1021-PLCγ1 Axis

The recruitment of PLCγ1 to pY1021 initiates a critical signaling cascade:

-

PLCγ1 Activation: Upon docking to the activated receptor, PLCγ1 itself becomes phosphorylated by the PDGFRβ kinase on its own tyrosine residues (such as Y783), which enhances its enzymatic activity.[5][8][9]

-

PIP2 Hydrolysis: Activated PLCγ1 translocates to the plasma membrane where it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Second Messenger Action:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).

-

-

Cellular Responses: The downstream effects of Ca2+ mobilization and PKC activation are vast and include the stimulation of cell growth, proliferation, migration, and chemotaxis.[10][11] The failure to recruit PLCγ1 to the receptor diminishes the maximal mitogenic response to PDGF by approximately 30%.[5]

Regulation of Y1021 Phosphorylation

The phosphorylation state of Y1021 is dynamically regulated by the opposing activities of the receptor's kinase and various protein tyrosine phosphatases (PTPs). T-cell PTP (TC-PTP) has been identified as a key negative regulator that directly dephosphorylates the PDGFβ receptor.[7] In cells lacking TC-PTP, the phosphorylation of Y1021 is disproportionately increased compared to the total receptor phosphorylation, leading to hyperactivation of PLCγ1 and increased cell migration.[7]

The tyrosine phosphatase SHP-2 also plays a complex role in PDGFR signaling. While it does not bind directly to Y1021, it is recruited to other phosphorylated tyrosines on the receptor and is a master regulator of the MAPK/Erk pathway downstream of PDGFR.[12][13] Its activity can indirectly influence the overall signaling output originating from the activated receptor.

Quantitative Data Summary

The phosphorylation of Y1021 is a dynamic and significant event. The following tables summarize key quantitative findings from cited literature.

| Parameter | Cell Type | Condition | Observation | Reference |

| Relative Phosphorylation Increase | TC-PTP knockout MEFs | PDGF-BB Stimulation | The increase in Y1021 phosphorylation greatly exceeded the increase in total receptor tyrosine phosphorylation. | [7] |

| Relative Dephosphorylation | In vitro assay | Dephosphorylation by TC-PTP | A larger decrease in Y1021 phosphorylation was observed compared to the decrease in total receptor tyrosine phosphorylation. | [7] |

| Mitogenic Response | Mutant PDGFR-expressing cells | PDGF Stimulation | Failure to associate with PLCγ (due to Y1021F mutation) diminished the mitogenic response by 30%. | [5] |

| PLCγ Activation | TC-PTP knockout MEFs | PDGF-BB Stimulation | The large increase in Y1021 phosphorylation correlated with an increase in PLCγ1 activation. | [7] |

Experimental Protocols

Investigating the mechanism of PDGFR Y1021 autophosphorylation involves a variety of established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting for pY1021 Detection

This is the most common method to specifically detect the phosphorylation of Y1021.

-

Cell Culture and Stimulation: Culture cells (e.g., mouse embryo fibroblasts or vascular smooth muscle cells) to ~80% confluency. Serum-starve the cells for 24 hours to reduce basal receptor activity.[14]

-

Ligand Stimulation: Stimulate the cells with a specific concentration of PDGF-BB (e.g., 30 ng/ml) for various time points (e.g., 0, 5, 15, 30 minutes).[14]

-

Cell Lysis: Immediately wash cells with ice-cold PBS containing a phosphatase inhibitor (e.g., sodium orthovanadate). Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Clarify the cell lysates by centrifugation. Incubate the supernatant with an antibody against total PDGFRβ overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-receptor complexes.

-

SDS-PAGE and Western Blot: Wash the beads extensively with lysis buffer. Elute the protein complexes by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Probing: Block the membrane (e.g., with 5% BSA in TBST). Probe the membrane with a primary antibody specific for phosphorylated Y1021 (e.g., Rabbit anti-p-PDGFRβ Y1021).[11][15]

-

Detection and Normalization: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize the data, strip the membrane and re-probe with an antibody against total PDGFRβ.[14] Quantify band intensity using densitometry.[16]

Site-Directed Mutagenesis

This technique is used to confirm the function of a specific phosphorylation site.

-

Mutant Generation: Use a plasmid containing the full-length cDNA for PDGFRβ as a template. Employ a site-directed mutagenesis kit with primers designed to change the codon for Tyrosine (Y) at position 1021 to a codon for Phenylalanine (F). Phenylalanine is chosen because its structure is similar to tyrosine but it lacks the hydroxyl group and cannot be phosphorylated.

-

Verification: Sequence the entire coding region of the mutated plasmid to confirm that only the desired Y1021F mutation is present.

-

Transfection and Expression: Transfect host cells that lack endogenous PDGFR (e.g., 32D cells) with either the wild-type (WT) or the Y1021F mutant receptor plasmid.

-

Functional Assays: Compare the WT and Y1021F-expressing cells in functional assays. For example, perform co-immunoprecipitation to show that PLCγ1 binds to the WT receptor upon PDGF stimulation but not to the Y1021F mutant.[5] Measure downstream events like inositol phosphate production or calcium mobilization to demonstrate the functional consequence of abrogating Y1021 phosphorylation.[5]

In Vitro Phosphopeptide Pulldown Assay

This assay identifies proteins that bind directly to the phosphorylated Y1021 site.

-

Peptide Synthesis: Synthesize two short peptides corresponding to the amino acid sequence surrounding Y1021 in PDGFRβ. One peptide should be phosphorylated on Y1021 (pY1021), and the other should be non-phosphorylated (Y1021). Biotinylate the peptides at one end.

-

Cell Lysate Preparation: Prepare a high-protein-concentration lysate from cells known to express the target binding proteins (e.g., PLCγ1).

-

Pulldown: Immobilize the biotinylated peptides on streptavidin-coated beads. Incubate the peptide-bead complexes with the cell lysate for several hours at 4°C.

-

Analysis: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and analyze them by Western blotting using an antibody against the suspected binding partner (e.g., anti-PLCγ1). This will show if the protein binds specifically to the phosphorylated version of the peptide.[12]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: PDGFRβ Y1021 Signaling Pathway.

Caption: Experimental Workflow for pY1021 Detection.

Caption: Logic of Site-Directed Mutagenesis Experiment.

References

- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGFs and their receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging complexity of PDGFRs: activation, internalization and signal attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Properties of Platelet-Derived Growth Factor and Stem Cell Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosines 1021 and 1009 are phosphorylation sites in the carboxy terminus of the platelet-derived growth factor receptor beta subunit and are required for binding of phospholipase C gamma and a 64-kilodalton protein, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Site-Selective Regulation of Platelet-Derived Growth Factor β Receptor Tyrosine Phosphorylation by T-Cell Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDGF stimulation of inositol phospholipid hydrolysis requires PLC-gamma 1 phosphorylation on tyrosine residues 783 and 1254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. sinobiological.com [sinobiological.com]

- 11. genscript.com [genscript.com]

- 12. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Large-Scale Phosphoproteomics Reveals Shp-2 Phosphatase-Dependent Regulators of Pdgf Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bosterbio.com [bosterbio.com]

- 16. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Interaction Between PDGFR Y1021 and PLC-gamma

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. A key signaling event downstream of PDGFR activation is the recruitment and activation of Phospholipase C-gamma (PLCγ). This interaction is predominantly mediated by the phosphorylation of a specific tyrosine residue on the receptor, Tyrosine 1021 (Y1021), creating a docking site for the Src Homology 2 (SH2) domains of PLCγ. This technical guide provides a comprehensive overview of the PDGFR Y1021 and PLCγ interaction, including the molecular mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Molecular Mechanism of Interaction

Upon binding of its ligand, Platelet-Derived Growth Factor (PDGF), the PDGFR undergoes dimerization and autophosphorylation on several tyrosine residues. One of these key phosphorylation sites in the C-terminal region of the PDGFR β-subunit is Y1021.[1][2] The phosphorylated Y1021 residue serves as a high-affinity binding site for the SH2 domains of PLCγ.[1][2][3] This recruitment to the plasma membrane brings PLCγ in close proximity to its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), and facilitates its own tyrosine phosphorylation by the receptor's kinase activity, leading to its activation.[4] Activated PLCγ then hydrolyzes PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which propagate downstream signaling cascades, leading to calcium mobilization and protein kinase C (PKC) activation, respectively.

Mutation of Y1021 to phenylalanine (F), which cannot be phosphorylated, markedly reduces the binding of PLCγ to the PDGFR and subsequently diminishes PDGF-stimulated inositol phosphate production and the mitogenic response.[1][2] While Y1009 has also been implicated in PLCγ binding, its role appears to be less critical than that of Y1021.[2]

Quantitative Data

| Parameter | Value/Observation | Method | Reference |

| PLCγ Binding to PDGFR Y1021F Mutant | Markedly reduced | Co-immunoprecipitation | [1][2] |

| Inositol Phosphate Production in Y1021F Mutant Cells | Significantly diminished | Inositol Phosphate Assay | [1] |

| Mitogenic Response in Y1021F Mutant Cells | Reduced by ~30% | DNA Synthesis Assay | [1] |

| Binding of PLCγ SH2 domains to phosphorylated PDGFR | High-affinity complex formation | In vitro binding assays | [5] |

| PLCγ Tyrosine Phosphorylation in Y1021F Mutant Cells | Readily detectable | Western Blotting | [1] |

Note: The readily detectable PLCγ tyrosine phosphorylation in the Y1021F mutant suggests that while stable association is impaired, transient interactions may still occur, or other phosphorylation sites might play a minor role.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the molecular interactions and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

PDGFR-PLCγ Signaling Pathway

Caption: PDGFR-PLCγ signaling cascade initiation.

Co-immunoprecipitation Experimental Workflow

References

- 1. Tyrosines 1021 and 1009 are phosphorylation sites in the carboxy terminus of the platelet-derived growth factor receptor beta subunit and are required for binding of phospholipase C gamma and a 64-kilodalton protein, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation sites at the C-terminus of the platelet-derived growth factor receptor bind phospholipase C gamma 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. PDGF stimulation of inositol phospholipid hydrolysis requires PLC-gamma 1 phosphorylation on tyrosine residues 783 and 1254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation sites in the PDGF receptor with different specificities for binding GAP and PI3 kinase in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of PDGFR Y1021 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling network is a critical regulator of cellular processes, including growth, proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrotic diseases. A key event in the propagation of downstream signaling is the ligand-induced autophosphorylation of specific tyrosine residues on the receptor, which creates docking sites for various effector proteins. This technical guide provides an in-depth examination of the biological significance of the phosphorylation of tyrosine 1021 (Y1021) on PDGFRβ, a pivotal event that mediates the recruitment and activation of Phospholipase C-gamma (PLCγ). We will delve into the downstream signaling cascades, the associated cellular functions, and the experimental methodologies used to investigate this specific phosphorylation event.

The Central Role of Y1021 Phosphorylation in PLCγ Recruitment and Activation

Upon binding of its ligand, such as PDGF-BB, the PDGFRβ dimerizes and undergoes trans-autophosphorylation on several tyrosine residues. The phosphorylation of Y1021, located in the carboxy-terminal region of the receptor, creates a specific binding site for the Src Homology 2 (SH2) domain of Phospholipase C-gamma (PLCγ).[1] This recruitment to the plasma membrane and subsequent tyrosine phosphorylation of PLCγ by the activated PDGFRβ is essential for its enzymatic activity.[2]

Activated PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).

dot

Caption: PDGFR Y1021 Signaling Pathway.

Biological Consequences of PDGFR Y1021 Phosphorylation

The activation of the PLCγ pathway via pY1021 is a critical determinant of various cellular responses to PDGF stimulation.

-

Chemotaxis and Cell Migration: The signaling cascade initiated by Y1021 phosphorylation is strongly linked to directed cell movement.[3] This is particularly relevant in physiological processes like wound healing and in pathological conditions such as fibrosis and cancer metastasis.

-

Cell Proliferation: The production of IP3 and DAG contributes to mitogenic signaling. Studies using PDGFRβ mutants where Y1021 is replaced with phenylalanine (Y1021F), thereby ablating the PLCγ docking site, have demonstrated a significant reduction in the mitogenic response to PDGF.[1]

-

Calcium Signaling: The release of intracellular calcium stores is a direct consequence of Y1021-mediated PLCγ activation. This transient increase in cytosolic calcium concentration modulates the activity of numerous enzymes and transcription factors, influencing a wide array of cellular functions.

Quantitative Data on PDGFR Y1021 Phosphorylation Effects

The following table summarizes key quantitative findings related to the functional consequences of PDGFRβ Y1021 phosphorylation.

| Parameter | Wild-Type PDGFRβ | Y1021F Mutant PDGFRβ | Reference |

| Mitogenic Response to PDGF | Maximal | Reduced by ~30% | [1] |

| PDGF-induced Inositol Phosphate Production | Robust increase | Abolished | [1] |

| PLCγ Association with PDGFRβ | Strong association upon PDGF stimulation | No detectable association | [1] |

| Ligand-induced Receptor Phosphorylation in TC-PTP knockout cells | Five-fold higher than in wild-type cells | Not applicable | [4] |

Experimental Protocols

Investigating the role of PDGFR Y1021 phosphorylation requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of PDGFRβ (Y1021F)

This protocol describes the generation of a PDGFRβ expression vector with a tyrosine-to-phenylalanine mutation at position 1021.

dot

Caption: Site-Directed Mutagenesis Workflow.

Materials:

-

Wild-type PDGFRβ expression plasmid

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

Mutagenic primers (forward and reverse) containing the Y1021F mutation

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation (TAC to TTC for Y to F) in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up the PCR reaction with the wild-type PDGFRβ plasmid as the template and the mutagenic primers.

-

Use a high-fidelity DNA polymerase to minimize secondary mutations.

-

A typical cycling program is: 95°C for 1 min, followed by 18 cycles of 95°C for 50 sec, 60°C for 50 sec, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.

-

-

DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the Y1021F mutation and the integrity of the rest of the PDGFRβ coding sequence by Sanger sequencing.

Co-Immunoprecipitation of Phosphorylated PDGFRβ and PLCγ

This protocol details the procedure to demonstrate the interaction between activated PDGFRβ and PLCγ.

Materials:

-

Cells expressing PDGFRβ (e.g., NIH-3T3)

-

PDGF-BB ligand

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against PDGFRβ or a specific phospho-tyrosine antibody

-

Antibody against PLCγ

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to 80-90% confluency and serum-starve overnight.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysate with an antibody against PDGFRβ overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against PLCγ to detect its co-immunoprecipitation with PDGFRβ. The membrane can also be probed with a phospho-Y1021 specific PDGFRβ antibody to confirm the phosphorylation status.

-

Inositol Phosphate Production Assay

This assay measures the accumulation of inositol phosphates, a direct readout of PLCγ activity.

Materials:

-

myo-[³H]inositol

-

Cells expressing PDGFRβ

-

PDGF-BB ligand

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Metabolic Labeling:

-

Incubate the cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Cell Stimulation:

-

Wash the cells and stimulate with PDGF-BB for various time points.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold PCA or TCA to precipitate macromolecules.

-

Neutralize the acid extracts.

-

-

Chromatographic Separation:

-

Apply the neutralized extracts to a Dowex anion-exchange column.

-

Elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.

-

-

Quantification:

-

Measure the radioactivity in each eluted fraction using a scintillation counter to determine the amount of [³H]inositol phosphates produced.

-

Pathophysiological Relevance and Therapeutic Implications

The PDGFRβ-Y1021-PLCγ signaling axis is a key player in several disease processes. In pulmonary arterial hypertension (PAH), there is enhanced expression and phosphorylation of PDGFRβ at the Y1021 site in remodeled pulmonary arterioles.[3] This contributes to the proliferation and migration of pulmonary arterial smooth muscle cells, a hallmark of the disease. Similarly, in various fibrotic diseases, the activation of this pathway in fibroblasts promotes their differentiation into myofibroblasts and the excessive deposition of extracellular matrix.

Given its role in disease pathogenesis, the PDGFRβ-Y1021-PLCγ pathway represents a potential target for therapeutic intervention. Small molecule inhibitors that block the kinase activity of PDGFRβ, such as imatinib, can prevent the phosphorylation of Y1021 and subsequent downstream signaling. More specific targeting of the interaction between pY1021 and the PLCγ-SH2 domain could offer a more refined therapeutic approach with potentially fewer off-target effects.

Conclusion

The phosphorylation of tyrosine 1021 on PDGFRβ is a critical event that orchestrates the recruitment and activation of PLCγ, leading to the generation of second messengers that drive fundamental cellular processes such as chemotaxis and proliferation. Understanding the intricacies of this signaling node is crucial for deciphering the complex biology of PDGF and for the development of targeted therapies for a range of diseases where this pathway is aberrantly activated. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important signaling event.

References

- 1. The emerging complexity of PDGFRs: activation, internalization and signal attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDGF stimulation of inositol phospholipid hydrolysis requires PLC-gamma 1 phosphorylation on tyrosine residues 783 and 1254 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

The Role of PDGFR Y1021 Signaling in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is a critical regulator of cellular processes frequently dysregulated in cancer. Specifically, the phosphorylation of tyrosine residue 1021 (Y1021) on PDGFRβ serves as a key signaling node, mediating downstream effects that contribute to tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the PDGFR Y1021 signaling axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. Understanding the nuances of this signaling event is paramount for the development of targeted cancer therapies.

Introduction to PDGFR Signaling in Cancer

The Platelet-Derived Growth Factor (PDGF) family of ligands and their receptors (PDGFRα and PDGFRβ) are pivotal in normal physiological processes, including embryonic development and wound healing.[1][2] However, aberrant activation of this pathway is a common feature in numerous malignancies.[2][3] This can occur through overexpression of PDGFs or PDGFRs, or gain-of-function mutations in the receptors themselves.[4] Such dysregulation drives cancer progression by promoting cell proliferation, survival, migration, and invasion.[2][3] Furthermore, PDGFR signaling plays a crucial role in the tumor microenvironment, particularly in angiogenesis, by recruiting pericytes and stimulating the formation of new blood vessels.[5]

Upon ligand binding, PDGFRs dimerize and autophosphorylate on several tyrosine residues within their intracellular domain. These phosphorylated tyrosines act as docking sites for various downstream signaling proteins containing Src Homology 2 (SH2) domains, thereby initiating a cascade of intracellular signaling events.

The Significance of PDGFRβ Y1021 Phosphorylation

Within the intricate network of PDGFR signaling, the phosphorylation of tyrosine 1021 on the PDGFRβ isoform is a critical event. This specific phosphosite has been identified as the primary binding site for Phospholipase C-gamma (PLCγ).[6] The recruitment and subsequent activation of PLCγ at the cell membrane initiates a distinct signaling cascade with profound implications for cancer progression.

Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling axis influences a variety of cellular processes that are central to the malignant phenotype, including proliferation, migration, and invasion.

Quantitative Analysis of PDGFR Y1021 Signaling in Cancer Progression

The following tables summarize quantitative data from studies investigating the impact of PDGFRβ Y1021 signaling on key aspects of cancer progression. These studies often utilize site-directed mutagenesis, replacing tyrosine (Y) with phenylalanine (F) at position 1021 (Y1021F), to abrogate phosphorylation at this site and thereby dissect its specific contribution to downstream signaling and cellular behavior.

Table 1: Effect of PDGFRβ Y1021F Mutation on PLCγ Activation

| Cell Line | Treatment | Fold Change in PLCγ Phosphorylation (Y1021F vs. WT) | Reference |

| Porcine Aortic Endothelial (PAE) Cells | PDGF-BB (40 ng/ml) | Markedly Decreased | [6] |

Table 2: Impact of PDGFRβ Y1021 Signaling on Cancer Cell Proliferation

| Cell Line | Metric | Effect of Y1021F Mutation | Fold Change (Y1021F vs. WT) | Reference |

| NIH 3T3 Fibroblasts | Cell Proliferation | Enhanced Proliferation with Gain-of-Function Mutation | Not Quantified | [7] |

| Colorectal Cancer Cell Lines | Cell Growth | siRNA Inhibition Reduced Growth | Statistically Significant Reduction | [3] |

Note: Direct quantitative data for the Y1021F mutant on proliferation is limited. The provided data reflects the broader impact of PDGFRβ signaling.

Table 3: Role of PDGFRβ Y1021 in Cancer Cell Migration and Invasion

| Cell Line | Assay | Effect of Y1021F Mutation | Quantitative Change (Y1021F vs. WT) | Reference |

| NIH 3T3 Fibroblasts | Migration Assay | PDGF-BB induced migration with WT PDGFRβ | Lower efficiency with only PDGFRβ activation | [8] |

| Colorectal Cancer Cell Lines | Invasion Assay | siRNA Inhibition Reduced Invasion | Statistically Significant Reduction | [3] |

Table 4: In Vivo Tumor Growth Modulation by PDGFRβ Signaling

| Tumor Model | Treatment/Mutation | Effect on Tumor Growth | Quantitative Change | Reference |

| Human Tumor Xenografts | Anti-PDGFRβ Antibody (IMC-2C5) | Suppression of Tumor Growth | Not Quantified | [5] |

| Lewis Lung Carcinoma (in PDGFRβ mutant mice) | Specific PDGFRβ inhibitor (1-NaPP1) | Efficiently Suppressed Growth | Not Quantified | [6] |

Note: In vivo studies with specific Y1021F mutant xenografts are not widely reported. The data reflects the impact of inhibiting overall PDGFRβ signaling.

Signaling Pathways Downstream of PDGFR Y1021

The phosphorylation of PDGFRβ at Y1021 and the subsequent recruitment and activation of PLCγ trigger a signaling cascade that contributes to cancer progression.

References

- 1. GTPase-activating protein and phosphatidylinositol 3-kinase bind to distinct regions of the platelet-derived growth factor receptor beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDGF induced microRNA alterations in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet‑derived growth factor receptor‑β gene expression relates to recurrence in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel invasion indices quantify the feed-forward facilitation of tumor invasion by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Both platelet-derived growth factor receptor (PDGFR)-alpha and PDGFR-beta promote murine fibroblast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PDGFRβ Y1021 Autophosphorylation in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphorylation of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) at tyrosine residue 1021 (Y1021). It details the primary kinase responsible for this event, the downstream signaling consequences, and methodologies for its study.

Executive Summary

Phosphorylation of the PDGFRβ at Y1021 is a critical autophosphorylation event that occurs upon ligand binding. This post-translational modification serves as a high-affinity binding site for the SH2 domain of Phospholipase C-gamma 1 (PLCγ1). The recruitment and subsequent activation of PLCγ1 at the plasma membrane initiates a signaling cascade that is pivotal for cellular processes such as proliferation and migration. This guide elucidates the molecular mechanisms and provides detailed protocols for investigating this specific phosphorylation event and its downstream consequences.

The Primary Kinase: PDGFRβ Autophosphorylation

The phosphorylation of the tyrosine residue at position 1021 of the PDGFRβ is a result of the intrinsic kinase activity of the receptor itself, an event termed autophosphorylation. Upon binding of its ligand, such as PDGF-BB, the PDGFRβ monomers dimerize, leading to a conformational change that activates the intracellular kinase domains. These activated kinase domains then trans-phosphorylate each other on multiple tyrosine residues, including Y1021.

While Src family kinases (SFKs) are known to be activated downstream of PDGFRβ signaling and play a role in the broader signaling network, they are not the direct kinases responsible for the initial phosphorylation of Y1021.

Downstream Signaling Cascade: The PLCγ1 Pathway